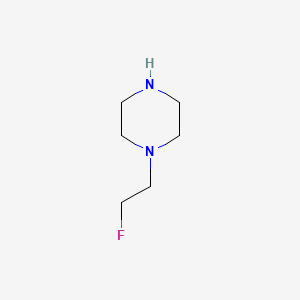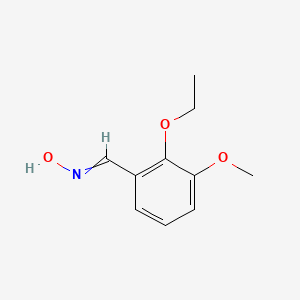
1-(2-氟乙基)哌嗪
描述
1-(2-Fluoroethyl)piperazine, also known as FEP, is a fluorinated organic compound that has been extensively studied for its potential applications in scientific research. FEP has a unique combination of properties that make it suitable for a wide range of applications, including synthesis of pharmaceuticals, laboratory experiments, and biochemical and physiological studies.
科学研究应用
药物合成和药物化学
“1-(2-氟乙基)哌嗪”是合成各种药物的重要化合物。由于其作为哌嗪衍生物的存在,使其成为药物化学中的宝贵前体,因为它能够改善药理学特性。 哌嗪以其在增强药物候选物的溶解性和生物利用度方面的作用而闻名,因为它们可以作为氢键供体/受体 .
神经疾病研究
该化合物也用于神经疾病的研究。 它的结构特性使研究人员能够研究其与神经受体的相互作用,这可以导致针对抑郁症、焦虑症和其他精神健康问题的新疗法的开发.
有机合成中的C–H官能化
有机合成的最新进展突出了哌嗪环C–H官能化的重要性。 “1-(2-氟乙基)哌嗪”可以在这种情况下使用,以创建更多种类的含哌嗪化合物,这可以导致发现具有改善功效的新药 .
药代动力学特性优化
作为“1-(2-氟乙基)哌嗪”的一部分,哌嗪部分通常用于优化药物的药代动力学特性。 它作为碱性和亲水性基团,可以显着影响最终药物分子的理化特性 .
药效团支架
由于其结构和构象特征,“1-(2-氟乙基)哌嗪”可以充当支架,以将药效团排列在适当的位置以与目标大分子相互作用。 这对于设计具有特定目标亲和力的药物至关重要 .
杂环化学研究
作为六元环氮杂环,“1-(2-氟乙基)哌嗪”在杂环化学研究中很常见。 它的额外氮原子允许在3D几何形状上进行调整,这是其他类似杂环难以实现的 .
作用机制
While the specific mechanism of action for 1-(2-Fluoroethyl)piperazine is not provided in the search results, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
安全和危害
1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
属性
IUPAC Name |
1-(2-fluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROJWBPMDWCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610623 | |
| Record name | 1-(2-Fluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541505-04-8 | |
| Record name | 1-(2-Fluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)



![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)


